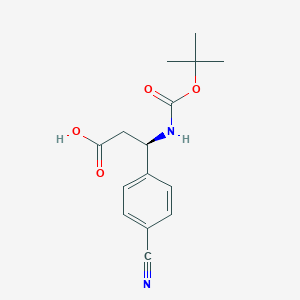

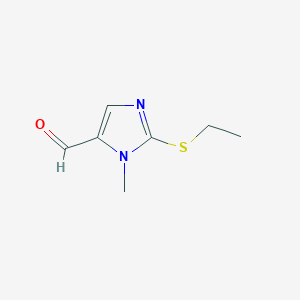

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde

Übersicht

Beschreibung

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde, also known as EMSICA, is an organosulfur compound that has been found to possess a variety of biological activities. EMSICA has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Antioxidant Evaluation

- Facile Synthesis and Antioxidant Evaluation : Isoxazolone derivatives, including those synthesized from reactions involving aromatic aldehydes, have shown significant biological and medicinal properties. A study highlights the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, showcasing the utility of multi-component reactions in preparing heterocycles with potential antioxidant evaluation. This synthesis approach, involving aromatic aldehydes, could potentially be applied to derivatives of 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde for the development of novel antioxidants (Laroum et al., 2019).

Chemical Modification and Reactivity

- Chemical Modification in Ionic Liquids : Ionic liquids (ILs) have been used as solvents for cellulose and can be applied as reaction media for its chemical modification. The study discusses the use of ILs for the homogeneous acylation, carbanilation, and silylation of cellulose, which could be relevant for modifying this compound in similar solvent systems, potentially enhancing its reactivity and application range (Heinze et al., 2008).

Antioxidant Capacity Assays

- ABTS/PP Decolorization Assay : The ABTS radical cation-based assays are abundant in evaluating antioxidant capacity. This review elucidates the reaction pathways underlying the ABTS/potassium persulfate decolorization assay, which might be applicable for testing the antioxidant capacity of this compound derivatives. The study highlights the importance of understanding specific reactions, such as coupling, which might influence comparisons between antioxidants (Ilyasov et al., 2020).

Analytical Methods for Determining Antioxidant Activity

- Review of Analytical Methods : A comprehensive review of the most important tests used to determine antioxidant activity provides insight into detection mechanisms, applicability, and the advantages and disadvantages of various methods. This information is crucial for researchers looking to evaluate the antioxidant potential of compounds, including this compound and its derivatives. The review covers tests based on hydrogen atom transfer, electron transfer, and mixed methods, offering a roadmap for selecting appropriate assays (Munteanu & Apetrei, 2021).

Eigenschaften

IUPAC Name |

2-ethylsulfanyl-3-methylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-11-7-8-4-6(5-10)9(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAYYYSBZJAEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376889 | |

| Record name | 2-ethylthio-1-methylimidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191411-48-0 | |

| Record name | 2-ethylthio-1-methylimidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.